Phenyl N,N-dimethylcarbamate
Overview
Description
Phenyl N,N-dimethylcarbamate is a chemical compound with the linear formula C9H11NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of carbamate esters, including Phenyl N,N-dimethylcarbamate, has been studied extensively. A phosgene-free flow-system synthesis of carbamates in the reaction of various amines with dimethyl carbonate has been presented . The iron-chrome catalyst TZC-3/1 was found to be the most active leading to approx. 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .
Molecular Structure Analysis
The molecular structure of Phenyl N,N-dimethylcarbamate is represented by the linear formula C9H11NO2 . Its molecular weight is 165.194 .
Chemical Reactions Analysis
The reaction of amines with organic carbonates such as dimethyl carbonate proceeds as follows: R N H 2 + R ’ O C ( O) O R ’ → ( c a t.) R N H C ( O) O R ’ + R ’ O H (1) R’\u2009=\u2009alkyl, aryl . This is an environmentally benign synthetic route to carbamate esters .
Physical And Chemical Properties Analysis
Phenyl N,N-dimethylcarbamate has a density of 1.1±0.1 g/cm3 . Its boiling point is 234.3±13.0 °C at 760 mmHg .
Scientific Research Applications
3. Methods of Application or Experimental Procedures The N-Methyl-N-phenyl dithiocarbamate complexes were synthesized and characterized by thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier transform infrared spectroscopy (FTIR). These complexes were then evaluated for their antiviral effects against HIV-1 subtypes A (Q168), B (QHO.168), and C (CAP210 and ZM53) .
1. Chemical Synthesis Phenyl N,N-dimethylcarbamate is used in the synthesis of various chemical compounds. For instance, it is used in the synthesis of N-Methyl-N-phenyl dithiocarbamate complexes .
2. Carbamoylation Phenyl N,N-dimethylcarbamate can be used in the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . This process is environmentally friendly and reduces the application of hazardous materials and minimizes energy consumption .
1. Chemical Synthesis Phenyl N,N-dimethylcarbamate is used in the synthesis of various chemical compounds. For instance, it is used in the synthesis of N-Methyl-N-phenyl dithiocarbamate complexes .
2. Carbamoylation Phenyl N,N-dimethylcarbamate can be used in the carbamoylation of primary, secondary, and aromatic amines by dimethyl carbonate in a flow system over solid catalysts . This process is environmentally friendly and reduces the application of hazardous materials and minimizes energy consumption .
Safety And Hazards
Future Directions
While specific future directions for Phenyl N,N-dimethylcarbamate were not found, carbamate esters in general are being studied for their potential applications in various fields. For instance, they are being explored as synergists for organophosphorus insecticides against organophosphorus-resistant rice stem borers .
properties
IUPAC Name |
phenyl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOHNZJKOAODMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219981 | |
Record name | Phenyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl dimethylcarbamate | |
CAS RN |
6969-90-0 | |
Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl N,N-dimethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl dimethylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl dimethylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl N,N-dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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